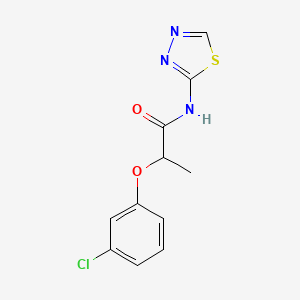
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide, also known as CP-690,550, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit immunosuppressive properties.
Mecanismo De Acción
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide acts as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide blocks the downstream signaling pathways of these cytokines, resulting in the suppression of T-cell activation and proliferation.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been found to have significant effects on the immune system. It suppresses T-cell activation and proliferation, resulting in a decrease in the production of pro-inflammatory cytokines. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has also been found to reduce the number of circulating T-cells and B-cells. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to decrease the production of immunoglobulin G (IgG) and increase the production of immunoglobulin M (IgM).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide is also highly selective for JAK3, which reduces the risk of off-target effects. However, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has some limitations. It has a short half-life and requires frequent dosing, which can be challenging in animal studies. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been found to have some toxic effects, including an increased risk of infections and malignancies.
Direcciones Futuras
There are several future directions for the research of 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide. One potential area of research is the development of more selective JAK3 inhibitors that have fewer toxic effects. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide could be investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Finally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide could be studied in combination with other immunosuppressive drugs to determine if it has synergistic effects.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide involves the reaction of 3-chlorophenol with thiosemicarbazide to form 3-chlorophenyl thiosemicarbazide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(3-chlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide. Finally, the compound is treated with hydrochloric acid to form 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit immunosuppressive properties and has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has also been studied for its potential use in the prevention of organ transplant rejection.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7(10(16)14-11-15-13-6-18-11)17-9-4-2-3-8(12)5-9/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSSDLJJMUNJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=CS1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4924889.png)
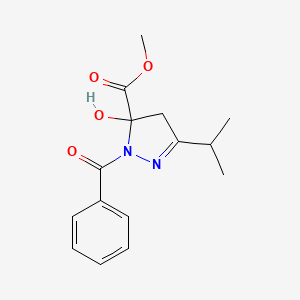
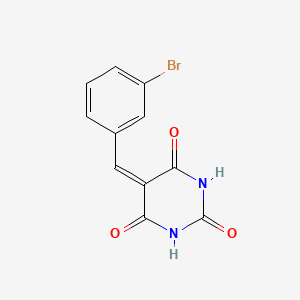
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)

![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
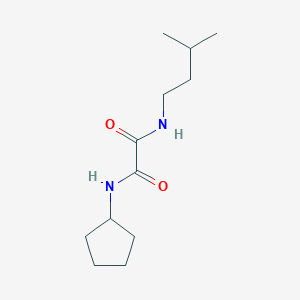
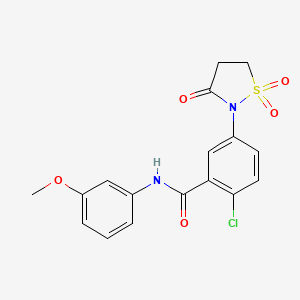
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
![1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4924965.png)
![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)
